

molecular weight of 4,4-Diphenyl-3-buten-2-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,4-Diphenyl-3-buten-2-one

Cat. No.: B14743164

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Weight Determination of **4,4-Diphenyl-3-buten-2-one**

Executive Summary

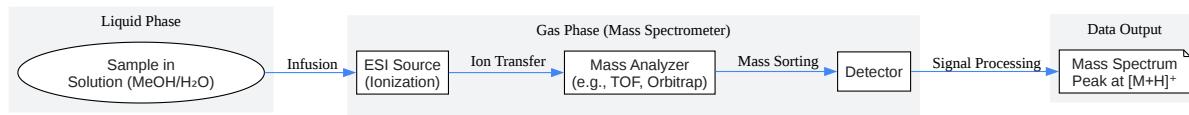
This technical guide provides a comprehensive framework for the determination and validation of the molecular weight of **4,4-Diphenyl-3-buten-2-one**, a chalcone derivative with relevance in synthetic chemistry and drug discovery. The document moves beyond a simple statement of the compound's molecular weight to detail the multi-faceted analytical approach required for its unambiguous confirmation. We will explore the foundational principles of theoretical mass calculation, the primary role of mass spectrometry for empirical verification, and the essential corroborative function of spectroscopic and chromatographic techniques. The causality behind experimental choices and the interpretation of analytical data are emphasized, providing researchers, scientists, and drug development professionals with a robust understanding of how a fundamental property like molecular weight is established with high scientific integrity.

Part 1: Foundational Chemical Properties of 4,4-Diphenyl-3-buten-2-one

4,4-Diphenyl-3-buten-2-one is an α,β -unsaturated ketone, belonging to the chalcone class of compounds. Its structure, featuring a carbonyl group conjugated with a carbon-carbon double bond and flanked by two phenyl rings, is fundamental to its chemical reactivity and spectroscopic properties. An accurate understanding of its molecular weight is the first step in any quantitative study, from synthetic yield calculations to pharmacological dose-response assays.

The molecular weight is determined from the molecular formula, which is established through elemental analysis and, more commonly, confirmed by a combination of spectroscopic methods.

Identifier	Value	Source
IUPAC Name	4,4-diphenylbut-3-en-2-one	PubChem[1]
Molecular Formula	C ₁₆ H ₁₄ O	PubChem[1], SpectraBase[2]
CAS Number	837-66-1	PubChem[1]
Molecular Weight	222.28 g/mol	PubChem[1]
Exact Mass	222.104465 Da	PubChem[1], SpectraBase[2]


The Molecular Weight (or molar mass) is an average value calculated using the standard atomic weights of the constituent elements, accounting for their natural isotopic abundance. This value is crucial for gravimetric measurements and solution preparation. The Exact Mass (or monoisotopic mass) is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O). This is the value that is experimentally determined by high-resolution mass spectrometry.

Part 2: Primary Method for Molecular Weight Determination: Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound.[3] It measures the mass-to-charge ratio (m/z) of ionized molecules, providing a direct measurement of the exact mass with high precision.[3] For a compound like **4,4-Diphenyl-3-buten-2-one**, Electrospray Ionization (ESI) is a highly effective and common ionization method.[4][5]

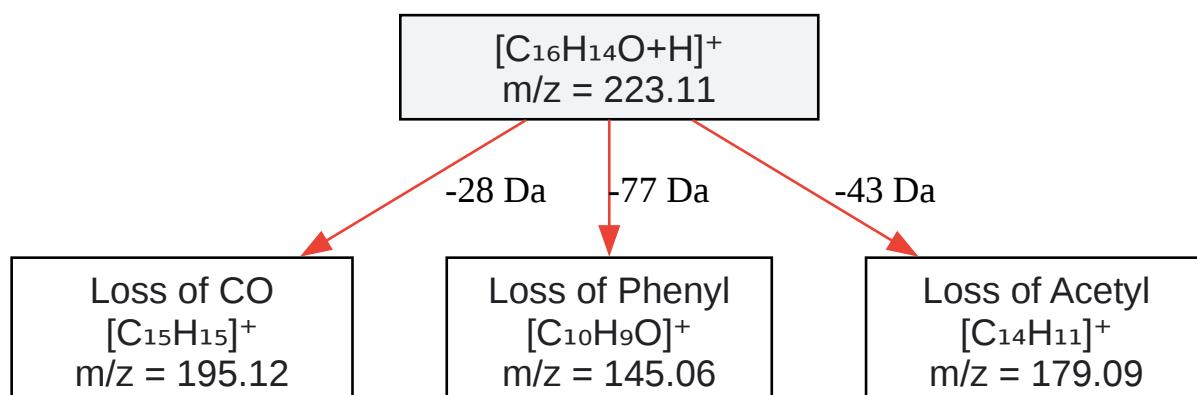
Analytical Workflow: ESI-MS

The causality behind this workflow is to gently transfer the analyte from a liquid solution into the gas phase as an ion with minimal fragmentation, allowing for the clear identification of the molecular ion.

[Click to download full resolution via product page](#)

Caption: Workflow for molecular weight determination via ESI-MS.

Experimental Protocol: ESI-Mass Spectrometry


This protocol is designed to be self-validating through the use of an internal calibrant and the clear identification of the expected molecular ion.

- Sample Preparation:
 - Action: Prepare a dilute solution of **4,4-Diphenyl-3-buten-2-one** (~1-10 µg/mL) in a suitable solvent system, such as 50:50 methanol:water with 0.1% formic acid.
 - Causality: A dilute solution prevents detector saturation and analyte aggregation. The solvent system is compatible with ESI and promotes efficient ionization. Formic acid is added to facilitate protonation, leading to the formation of the positive ion $[M+H]^+$, which is readily detected.
- Instrument Calibration:
 - Action: Calibrate the mass spectrometer using a known calibration standard (e.g., sodium formate, HP-mix).
 - Causality: Calibration ensures high mass accuracy, allowing the experimentally measured m/z to be confidently matched to the theoretical exact mass. This is a critical step for trustworthiness.
- Ionization and Data Acquisition:

- Action: Infuse the sample solution into the ESI source operating in positive ion mode. Acquire data over a relevant mass range (e.g., m/z 100-500).
- Causality: Positive ion mode is chosen to detect the protonated molecule $[M+H]^+$. The mass range is selected to comfortably include the expected molecular ion.
- Data Analysis:
 - Action: Process the resulting mass spectrum. Identify the peak corresponding to the protonated molecule.
 - Expected Result: A prominent peak should be observed at an m/z value corresponding to the exact mass of $C_{16}H_{14}O$ plus the mass of a proton (H^+).
 - Theoretical Exact Mass (M): 222.1045 Da
 - Mass of Proton (H^+): 1.0078 Da
 - Expected $[M+H]^+$: 223.1123 Da

Structural Confirmation via Tandem MS (MS/MS)

To further increase confidence, the molecular ion can be subjected to fragmentation. The fragmentation pattern serves as a "fingerprint" that can confirm the compound's structure. Chalcones exhibit characteristic fragmentation pathways, often involving losses of phenyl or carbonyl groups.^{[6][7]}

[Click to download full resolution via product page](#)

Caption: Representative fragmentation of the protonated parent molecule.

Part 3: Corroborative Analysis & Purity Assessment

While MS provides the direct molecular weight, its accuracy is predicated on the purity and structural identity of the analyte. Therefore, other analytical techniques are essential for a complete and trustworthy characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy does not directly measure molecular weight, but it is the most powerful tool for elucidating the precise atomic arrangement of a molecule.^[3] By confirming the structure of **4,4-Diphenyl-3-buten-2-one**, NMR validates the molecular formula ($C_{16}H_{14}O$) and, by extension, the calculated theoretical molecular weight. Both 1H and ^{13}C NMR spectra are available for this compound.^{[1][2][8][9]}

- 1H NMR: Confirms the presence and connectivity of hydrogen atoms (e.g., methyl protons, vinyl protons, aromatic protons).
- ^{13}C NMR: Confirms the carbon skeleton, including the carbonyl carbon, vinyl carbons, and distinct aromatic carbons.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of a sample.^[10] An accurate molecular weight determination is meaningless if the sample is impure. The presence of impurities would lead to additional signals in the mass spectrum, confounding the analysis.

Analytical Workflow: HPLC Purity Check

[Click to download full resolution via product page](#)

Caption: Workflow for sample purity assessment via HPLC.

Experimental Protocol: Reverse-Phase HPLC

- System Preparation:
 - Action: Use a C18 reverse-phase column. Prepare a mobile phase gradient, for example, from 90:10 water:acetonitrile to 10:90 water:acetonitrile (both with 0.1% TFA).
 - Causality: A C18 column is a robust choice for separating moderately nonpolar organic molecules. A gradient elution is employed to ensure that compounds with different polarities are effectively separated and eluted as sharp peaks.
- Sample Analysis:
 - Action: Dissolve the sample in the mobile phase and inject a known volume. Monitor the elution at a relevant wavelength (e.g., 254 nm or 310 nm, where the chromophores of the molecule absorb light).
 - Causality: Monitoring at a UV wavelength where the analyte absorbs ensures high sensitivity.
- Data Interpretation:
 - Action: Integrate the area of all peaks in the resulting chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks.
 - Trustworthiness: A sample purity of >95% is typically required for confident structural and molecular weight characterization.

Part 4: Significance in Research and Drug Development

The precise and confirmed molecular weight of **4,4-Diphenyl-3-buten-2-one** is not merely an academic detail; it is a critical parameter in the drug discovery and development pipeline.[\[11\]](#)

- Stoichiometry and Synthesis: All synthetic planning, reaction monitoring, and yield calculations rely on accurate molecular weights to convert between mass and moles.

- Compound Identity and Registration: Unambiguous confirmation of molecular weight and structure is a fundamental regulatory requirement for any new chemical entity.
- Pharmacological Assays: Preparing solutions of known molar concentrations for in vitro and in vivo testing is impossible without an accurate molecular weight, directly impacting the reliability of dose-response data.
- Computational Chemistry: Molecular modeling, docking studies, and quantitative structure-activity relationship (QSAR) models use molecular weight as a key descriptor.
- Drug-Likeness Properties: Molecular weight is a primary component of heuristic filters like Lipinski's "Rule of Five," which suggests that orally active drugs often have a molecular weight under 500 Da. At 222.28 g/mol, **4,4-Diphenyl-3-buten-2-one** comfortably fits this criterion.

Conclusion

The molecular weight of **4,4-Diphenyl-3-buten-2-one** is 222.28 g/mol, with a monoisotopic mass of 222.1045 Da.^{[1][2]} This guide has demonstrated that establishing this fundamental property with scientific rigor is a multi-step process. It begins with the theoretical calculation from the molecular formula and is empirically validated by high-resolution mass spectrometry. This primary determination is supported by essential corroborative data from NMR, which confirms the molecular structure, and HPLC, which ensures sample purity. This integrated analytical approach provides the high level of confidence required by researchers and drug development professionals to build upon this foundational data in their scientific endeavors.

References

- Cai, Y., et al. (2003). Structural characterization and isomer differentiation of chalcones by electrospray ionization tandem mass spectrometry. *Journal of Mass Spectrometry*, 38(8), 886-95. [\[Link\]](#)
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 613558, **4,4-Diphenyl-3-buten-2-one**. [\[Link\]](#)
- Chande, A. The Grignard Reaction: Synthesis of **4,4-Diphenyl-3-buten-2-one**. Aroon Chande, Department of Chemistry, University of Toronto. [\[Link\]](#)
- Paulson, D. R., et al. (1998). The Ethylene Ketal Protecting Group Revisited: The Synthesis of 4-Hydroxy-4,4-diphenyl-2-butanone.
- Wiley-VCH GmbH. **4,4-Diphenyl-3-buten-2-one**. SpectraBase. [\[Link\]](#)

- MtoZ Biolabs.
- Sagan, F., et al. (2021). Mass Spectrometric Investigation of Organo-Functionalized Magnetic Nanoparticles Binding Properties toward Chalcones. *Molecules*, 26(11), 3379. [\[Link\]](#)
- Öcal, N., & Er, M. (2012). Spectral Properties of Chalcones II. *FABAD Journal of Pharmaceutical Sciences*, 37(4), 205-216. [\[Link\]](#)
- Polymer Science Learning Center. Determination of Molecular Weight. University of Southern Mississippi. [\[Link\]](#)
- Shan, L., et al. (2017). The specific fragmentation process of chalcone flavonoids, take 2',4',4-trihydroxychalcone as an example.
- Wiley-VCH GmbH. **4,4-Diphenyl-3-buten-2-one** - Optional[¹³C NMR]. SpectraBase. [\[Link\]](#)
- Chen, M. (1994). Mass spectrometry of chalcones. California State University, Fresno ScholarWorks. [\[Link\]](#)
- Artem'ev, A. V., et al. (2018). ¹H NMR spectrum of 4-phenyl-3-buten-2-one in methanol-d3 recorded at 300 MHz.
- Chemistry LibreTexts. (2022). 2.
- Wiley-VCH GmbH. **4,4-Diphenyl-3-buten-2-one** - Optional[¹H NMR]. SpectraBase. [\[Link\]](#)
- Lee, S., et al. (2015). Molecular Weight Determination by Counting Molecules. *The Journal of Physical Chemistry Letters*, 6(5), 882-887. [\[Link\]](#)
- MDPI. Special Issue “Advances in Drug Discovery and Synthesis”. MDPI. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4,4-Diphenyl-3-buten-2-one | C16H14O | CID 613558 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. What Are the Analytical Methods for Molecular Weight Determination | MtoZ Biolabs
[mtoz-biolabs.com]
- 4. Structural characterization and isomer differentiation of chalcones by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mass Spectrometric Investigation of Organo-Functionalized Magnetic Nanoparticles Binding Properties toward Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergi.fabab.org.tr [dergi.fabab.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Determination of Molecular Weight [eng.uc.edu]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [molecular weight of 4,4-Diphenyl-3-buten-2-one]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14743164#molecular-weight-of-4-4-diphenyl-3-buten-2-one\]](https://www.benchchem.com/product/b14743164#molecular-weight-of-4-4-diphenyl-3-buten-2-one)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com